molecular formula C23H34N4O5S B2543731 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034571-43-0

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2543731
CAS No.: 2034571-43-0
M. Wt: 478.61
InChI Key: LYEADVWHWAIPMU-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methanesulfonyl group, a tetrahydroquinoline ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O5S/c1-33(30,31)27-10-2-3-18-4-5-19(15-21(18)27)25-23(29)22(28)24-16-17-6-11-26(12-7-17)20-8-13-32-14-9-20/h4-5,15,17,20H,2-3,6-14,16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEADVWHWAIPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the tetrahydroquinoline and piperidine rings, followed by the introduction of the methanesulfonyl group and the final coupling reaction. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of tetrahydroquinoline compounds can possess significant antimicrobial activity, making them candidates for further exploration in treating infections.
  • Anticancer Potential : There is ongoing research into the anticancer properties of tetrahydroquinoline derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Therapeutic Applications

The unique structure of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide suggests several potential therapeutic applications:

  • Neurological Disorders : Given its structural features, this compound may interact with specific receptors in the central nervous system (CNS), potentially offering therapeutic effects for conditions such as Alzheimer's disease and other cognitive impairments.
  • Metabolic Disorders : The compound's ability to modulate biological pathways could make it useful in treating metabolic syndromes, including type 2 diabetes and obesity-related complications .

Case Studies and Research Findings

Several studies have investigated the applications of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer EvaluationShowed reduced viability in cancer cell lines treated with similar tetrahydroquinoline derivatives.
Study CCNS InteractionSuggested potential neuroprotective effects through receptor modulation.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
  • **N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide

Uniqueness

The uniqueness of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a methanesulfonyl group, tetrahydroquinoline ring, and piperidine ring sets it apart from other similar compounds, making it a valuable subject for further research and development.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, along with functional groups that may enhance its pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • Tetrahydroquinoline Core : A bicyclic structure known for various biological activities.
  • Methanesulfonyl Group : This group may enhance solubility and bioavailability.
  • Piperidine Moiety : Known for its role in numerous pharmacologically active compounds.

Biological Activities

Research into the biological activity of this compound and related structures indicates several potential therapeutic applications:

1. Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit moderate to strong antimicrobial properties. For example, derivatives containing the tetrahydroquinoline core have been evaluated against various bacterial strains, demonstrating effectiveness against Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory activity against AChE, suggesting potential use in treating conditions like Alzheimer's disease.
  • Carbonic Anhydrase : Related compounds have been studied for their ability to inhibit carbonic anhydrase isoforms, which could be beneficial in managing glaucoma and epilepsy .

3. Anticancer Potential

The tetrahydroquinoline scaffold has been linked to anticancer activities. Research has indicated that derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

4. Anti-inflammatory Effects

Compounds derived from similar frameworks have demonstrated anti-inflammatory properties, making them candidates for treating autoimmune diseases .

Case Study 1: Antimicrobial Screening

A study evaluated several tetrahydroquinoline derivatives for their antimicrobial properties. The results indicated that specific substitutions on the tetrahydroquinoline core significantly enhanced activity against Gram-positive and Gram-negative bacteria. Compounds were tested using standard methods and showed varying degrees of effectiveness .

Case Study 2: Enzyme Inhibition Assays

In vitro assays were conducted to assess the inhibitory effects of related compounds on AChE and urease. The results highlighted that certain derivatives exhibited strong inhibition, with IC50 values comparable to established inhibitors .

Data Table: Biological Activity Summary

Activity TypeCompound TypeObserved ActivityReference
AntimicrobialTetrahydroquinoline DerivativesModerate to strong against S. typhi, B. subtilis
Enzyme InhibitionAChE InhibitorsStrong inhibition observed
AnticancerTetrahydroquinoline DerivativesInduced apoptosis in cancer cell lines
Anti-inflammatorySulfonamide DerivativesSignificant reduction in inflammatory markers

Q & A

Q. Key Substituent Modifications :

Region Modification Hypothesized Impact Evidence
Methanesulfonyl Replace with acetyl or benzylsulfonylAlter electron-withdrawing effects and steric bulk near the tetrahydroquinoline core .
Oxan-4-yl Substitute with smaller rings (e.g., cyclopentyl)Modulate piperidine ring conformation and target binding .
Ethanediamide Linker Introduce methyl or fluorine groupsEnhance metabolic stability and hydrogen-bonding capacity .
Methodology :
  • Synthesize analogs via parallel synthesis.
  • Validate using molecular docking (e.g., AutoDock Vina) and correlate with in vitro potency .

Advanced: How should researchers resolve contradictions in bioactivity data across different assay systems?

Case Example : Discrepant IC50 values in kinase inhibition assays (e.g., cell-free vs. cell-based).
Approach :

Assay Validation :

  • Confirm target engagement via Western blotting (phosphorylation status).
  • Rule out off-target effects using siRNA knockdown .

Physicochemical Factors :

  • Measure solubility (e.g., PBS vs. serum-containing media) via nephelometry .
  • Assess membrane permeability (PAMPA assay) to explain reduced cellular activity .

Data Normalization : Use internal controls (e.g., staurosporine) to calibrate inter-assay variability .

Advanced: What computational methods predict this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to homology-modeled receptors (e.g., 5-HT2A) over 100 ns trajectories to assess stability .
    • Calculate binding free energy (MM-PBSA) to rank analogs .
  • Pharmacophore Modeling :
    • Map essential features (e.g., sulfonyl acceptor, amide H-bond donors) using Schrödinger Phase .
  • ADMET Prediction : SwissADME to optimize logP (<5) and rule out hepatotoxicity .

Advanced: How to design in vivo studies to evaluate pharmacokinetics and mechanism of action?

Q. Protocol :

  • Animal Models : Rodents (e.g., Sprague-Dawley rats) dosed orally (10–50 mg/kg) or intravenously .
  • PK Parameters :
    • Blood Sampling : LC-MS/MS quantification of plasma concentrations at 0.5, 1, 2, 4, 8, 24 h post-dose .
    • Tissue Distribution : Assess brain penetration (logBB > -1) for CNS targets .
  • Mechanistic Probes :
    • Radiolabeled compound (¹⁴C) for biodistribution studies.
    • Knockout models to confirm target specificity .

Advanced: What strategies mitigate metabolic instability observed in preclinical studies?

Identified Issues : Rapid hepatic clearance due to CYP3A4-mediated oxidation .
Solutions :

  • Structural Shielding : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) .
  • Prodrug Design : Mask amide groups as esters or carbamates for delayed hydrolysis .
  • Co-Administration : CYP inhibitors (e.g., ketoconazole) in preclinical models to validate pathways .

Advanced: How can crystallography aid in optimizing this compound’s solid-state properties?

  • Single-Crystal X-Ray Diffraction : Resolve polymorphic forms (e.g., Form I vs. II) impacting solubility .
  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., sulfonyl···π contacts) driving crystal packing .
  • Salt Screening : Co-crystallize with counterions (e.g., HCl) to enhance bioavailability .

Advanced: What statistical approaches analyze high-throughput screening (HTS) data for this compound?

  • Z’-Factor Validation : Ensure HTS robustness (Z’ > 0.5) using positive/negative controls .
  • Multivariate Analysis : PCA to cluster analogs by activity profiles and physicochemical descriptors .
  • Dose-Response Modeling : Four-parameter logistic fits (GraphPad Prism) to calculate Hill slopes and efficacy plateaus .

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